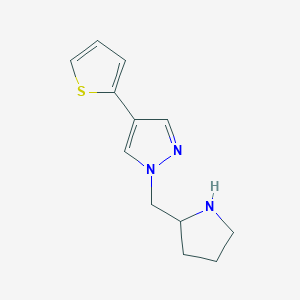

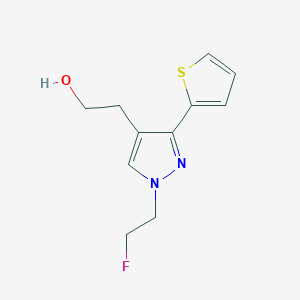

![molecular formula C13H15N3O B1491316 1-エチル-3-(ピリジン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール CAS No. 2098141-46-7](/img/structure/B1491316.png)

1-エチル-3-(ピリジン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール

説明

“1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a complex organic compound . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is complex. It involves a fusion of pyridine systems, pyrazolopyridines . The fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been evaluated .

Chemical Reactions Analysis

The chemical reactions involving “1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” are complex and involve several steps . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .

科学的研究の応用

抗糖尿病活性

“1-エチル-3-(ピリジン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール”に類似した化合物は、血糖値を下げることが発見されており、高血糖症や糖尿病関連疾患の治療に役立つ可能性があります .

抗菌活性

ピラゾール誘導体は、ダニ駆除剤、殺虫剤、殺菌剤としての活性を持つ抗菌剤として潜在力があることが示されています .

気管支喘息治療薬

ピラゾール構造の誘導体は、気管支喘息治療薬としての用途について調査されています .

抗酸化活性

一部のピラゾール化合物は、その抗酸化特性について合成および特性評価されています .

抗炎症活性

新規なピラゾール誘導体は、強力な抗炎症活性を有する選択的COX-2阻害剤として開発されています .

合成戦略

ピラゾール核は、多成分アプローチやヒドラジンとカルボニル系の環状縮合など、さまざまな戦略を用いて合成することができます。 これらの方法は、特定の目的の活性を有する化合物を生成するために不可欠です .

作用機序

Target of Action

Similar compounds such as pyrazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, often resulting in downstream effects such as the modulation of enzyme activity or the alteration of signal transduction .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

生化学分析

Biochemical Properties

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with metal ions such as Pb(II), Cd(II), and Hg(II), forming metal-organic gels (MOGs) that exhibit unique properties . These interactions are primarily driven by coordination bonds and hydrogen bonding, which stabilize the compound and enhance its biochemical activity.

Cellular Effects

The effects of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antimicrobial, antioxidant, and anticancer activities, which are mediated through their interaction with cellular components . These effects are crucial for understanding the therapeutic potential of this compound in treating various diseases.

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with metal ions, for instance, involves the formation of coordination bonds that stabilize the metal-organic complexes . These interactions are essential for the compound’s biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound exhibits stability under various conditions, with its effects on cellular function being sustained over time . This stability is crucial for its potential use in therapeutic applications, as it ensures consistent biochemical activity.

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments using this compound.

Metabolic Pathways

1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s interaction with metal ions, for instance, involves coordination bonds that stabilize the metal-organic complexes . These interactions are essential for the compound’s metabolic activity and therapeutic potential.

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are influenced by its interaction with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are essential for the compound’s activity and function within cells . Understanding these mechanisms is crucial for optimizing the compound’s therapeutic potential.

特性

IUPAC Name |

1-ethyl-3-pyridin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h3-5,7H,2,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRHWXZAGJOJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(COCC2)C(=N1)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

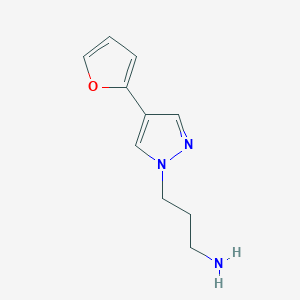

![3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1491241.png)

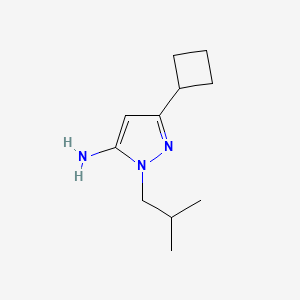

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)

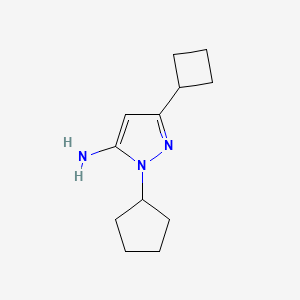

![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)